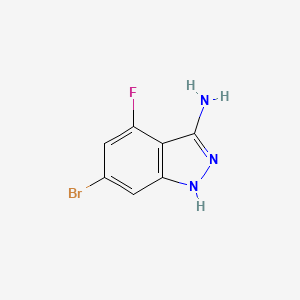

6-bromo-4-fluoro-1H-indazol-3-amine

Descripción

Overview of Indazole Derivatives in Medicinal Chemistry

Indazole, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a privileged scaffold in drug discovery. nih.govaustinpublishinggroup.com Its derivatives have been extensively investigated and have shown a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties. nih.govresearchgate.netrsc.org The versatility of the indazole nucleus allows for the introduction of various functional groups at different positions, leading to a vast chemical space for the development of new therapeutic agents. nih.gov Several FDA-approved drugs, such as the anticancer agents pazopanib (B1684535) and niraparib, feature an indazole core, highlighting the clinical significance of this heterocyclic system. rsc.orgnih.gov

The biological activity of indazole derivatives is often attributed to their ability to mimic the purine (B94841) base adenine, enabling them to interact with a variety of enzymes and receptors within the body. nih.gov The structural diversity and proven therapeutic potential of indazoles continue to drive research into the synthesis and biological evaluation of novel derivatives. austinpublishinggroup.comrsc.org

Significance of Halogenation (Bromine and Fluorine) in Indazole Scaffolds

The introduction of halogen atoms, such as bromine and fluorine, onto the indazole scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. nih.gov Halogenation is a key strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and increase binding affinity to target proteins. nih.govnih.gov

Bromine, a larger and more polarizable halogen, can participate in halogen bonding, a non-covalent interaction that can contribute to the binding of a ligand to its biological target. The presence of a bromine atom can also influence the metabolic fate of a drug molecule. The 6-bromo-1H-indazole moiety, for instance, has been identified as a promising scaffold with significant biological properties and synthetic accessibility. researchgate.net

Fluorine, on the other hand, is a small, highly electronegative atom. Its incorporation can alter the acidity of nearby functional groups, influence molecular conformation, and block metabolic oxidation, thereby increasing the bioavailability and half-life of a drug. nih.gov The strategic placement of fluorine atoms is a common tactic to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov For example, in some fibroblast growth factor receptor (FGFR) inhibitors, fluorine atoms have been shown to form hydrophobic interactions with key amino acid residues in the ATP binding site. nih.gov

The combination of both bromine and fluorine on the indazole ring, as seen in 6-bromo-4-fluoro-1H-indazol-3-amine, presents a unique set of properties that can be exploited in the design of novel therapeutic agents.

Position of the Amine Group at C3 in Indazole Derivatives and its Pharmacological Implications

The C3 position of the indazole ring is a common site for substitution and plays a crucial role in the pharmacological activity of many indazole-based compounds. chim.it The introduction of an amine group at this position, creating a 3-aminoindazole moiety, is of particular importance. This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as protein kinases. nih.gov

Indeed, 1H-indazol-3-amine derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov The 3-aminoindazole group can occupy the hinge region of the ATP binding site of kinases, forming crucial hydrogen bonds that contribute to the inhibitory activity. nih.gov

Recent studies have explored the synthesis and antitumor activity of novel 1H-indazole-3-amine derivatives. nih.gov Some of these compounds have shown promising inhibitory effects against various cancer cell lines, suggesting that the 3-aminoindazole scaffold is a valuable starting point for the development of new anticancer agents. nih.gov The specific substitution pattern on the indazole ring, including the presence of halogens, can further refine the biological activity and selectivity of these compounds. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-4-fluoro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFN3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSISKHGQBVTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 4 Fluoro 1h Indazol 3 Amine

Cyclization Reactions

Cyclization reactions are fundamental to forming the bicyclic indazole system of 6-bromo-4-fluoro-1H-indazol-3-amine.

A common and effective method for synthesizing this compound is the reaction between 4-bromo-2,6-difluorobenzonitrile (B47616) and hydrazine (B178648) hydrate (B1144303). nih.govchemrxiv.orgresearchgate.net This process involves a cyclization where hydrazine attacks the nitrile group, followed by an intramolecular nucleophilic aromatic substitution. In this step, the newly formed amino group displaces one of the fluorine atoms to close the indazole ring.

The reaction is typically performed in a solvent like 2-MeTHF and may require heating. nih.gov Using an excess of hydrazine hydrate helps to ensure the reaction goes to completion. nih.gov This one-pot synthesis is valued for its efficiency and the accessibility of its starting materials. chemrxiv.orgresearchgate.net A similar reaction is used in the synthesis of Lenacapavir (B1654289), a potent HIV capsid inhibitor. nih.govchemrxiv.orgresearchgate.net

| Parameter | Condition |

| Starting Material | 4-bromo-2,6-difluorobenzonitrile |

| Reagent | Hydrazine Hydrate |

| Solvent | 2-MeTHF (2-Methyltetrahydrofuran) |

| Temperature | 95 °C |

| Key Transformation | Cyclization via nucleophilic aromatic substitution |

Functional Group Interconversion Strategies

An alternative route to this compound is through the modification of a pre-formed indazole core, a process known as functional group interconversion. This approach often begins with the bromination of 4-fluoro-1H-indazol-3-amine. The success of this strategy hinges on precise control of reaction conditions to selectively add the bromine atom at the 6-position. Reagents such as N-bromosuccinimide (NBS) are often used for this purpose. However, direct bromination can sometimes lead to the formation of undesired isomers as the major product. nih.gov

Regioselectivity in Synthesis

Achieving the correct placement of the bromine atom is a critical challenge in the synthesis of this compound.

The regioselectivity of brominating 4-fluoro-1H-indazol-3-amine is governed by the electronic effects of the substituents already on the indazole ring. The fluorine atom at the C4 position and the amino group at the C3 position influence where the incoming bromine atom will attach. Computational studies can be employed to predict the reactivity of the indazole ring and guide the selection of appropriate reaction conditions to favor the desired 6-bromo isomer. nih.gov

Directed metalation groups (DMGs) offer a powerful method for controlling regioselectivity. researchgate.netuwindsor.cabaranlab.org In this technique, a DMG is attached to the indazole, typically at the nitrogen atom. This group directs a strong base, like an alkyllithium reagent, to remove a proton from the adjacent C7 position. nih.govresearchgate.net The resulting lithiated intermediate then reacts with a bromine source, installing the bromine atom at the targeted location with high precision. researchgate.net This approach provides excellent control over the final product's structure. The strength of the DMG and the reaction conditions are crucial factors in the success of this method. uwindsor.cabaranlab.org

| Factor | Description |

| Directing Group | A Lewis basic group that coordinates with the metalating agent. |

| Metalating Agent | Typically a strong organolithium base (e.g., n-BuLi, s-BuLi). baranlab.org |

| Electrophile | A source of bromine to react with the metalated intermediate. |

| Key Advantage | High regioselectivity for substitution at the position ortho to the DMG. baranlab.org |

Catalytic Approaches

While direct cyclization and functional group interconversion are more common, catalytic methods represent a potential avenue for the synthesis of this compound. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have been successfully used to add aryl groups to the C7 position of similar indazole structures. nih.gov Although less documented for this specific compound, the development of catalytic bromination methods could offer more efficient and environmentally friendly synthetic pathways in the future.

Palladium-Catalyzed C-H Amination for Indazole Core Formation

The formation of the indazole nucleus can be efficiently achieved through palladium-catalyzed intramolecular C-H amination. This method represents a powerful strategy for creating the N-N bond of the indazole ring system through the direct functionalization of a C-H bond.

Research has demonstrated that indazoles can be synthesized via catalytic C-H activation with palladium, followed by the intramolecular amination of substrates like benzophenone (B1666685) tosylhydrazones. nih.gov A notable catalyst system for this transformation is a combination of Palladium(II) acetate (B1210297), Copper(II) acetate, and Silver trifluoroacetate (B77799) (Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃). nih.gov This approach provides a direct route to the indazole core. The reaction is particularly effective for substrates bearing electron-donating groups on the benzene (B151609) ring, leading to good or high yields. nih.gov

Another related strategy involves a palladium-catalyzed intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. nih.gov While this involves a C-X bond rather than a C-H bond, it is part of the broader palladium-catalyzed amination chemistry used for indazole synthesis. These reactions can proceed under very mild conditions, making them suitable for substrates with sensitive functional groups. nih.gov A novel method for synthesizing benzo organic-chemistry.orgwikipedia.orgimidazo[1,2-a]indole derivatives also utilizes a palladium-catalyzed intramolecular C-H amination through oxidative coupling, highlighting the versatility of this approach in creating complex heterocyclic systems. nih.gov

| Catalyst System Component | Role in Reaction |

| Palladium(II) acetate (Pd(OAc)₂) ** | Primary catalyst for C-H activation and C-N bond formation. |

| Copper(II) acetate (Cu(OAc)₂) ** | Co-oxidant to regenerate the active Pd(II) species. |

| Silver trifluoroacetate (AgOCOCF₃) | Additive that can enhance catalytic activity. |

Synthetic Routes for Related 3-Aminoindazoles

The synthesis of 3-aminoindazoles, including the target compound, often relies on the cyclization of appropriately substituted benzene precursors. Nucleophilic Aromatic Substitution (SNAr) chemistry is a cornerstone of these synthetic routes.

SNAr Chemistry in 3-Aminoindazole Synthesis

The synthesis of the 3-aminoindazole scaffold frequently proceeds via an intramolecular Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. wikipedia.org For the synthesis of 3-aminoindazoles, the starting material is typically an ortho-halobenzonitrile.

A common and practical approach involves the reaction of an ortho-halobenzonitrile with hydrazine. chemrxiv.org For instance, the synthesis of the related compound 7-bromo-4-chloro-1H-indazol-3-amine is achieved by reacting 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine hydrate. chemrxiv.org The reaction proceeds through a plausible intramolecular SNAr cyclization, where the hydrazine attacks the carbon bearing a halogen, leading to the formation of the indazole ring. chemrxiv.org The presence of the nitrile group (-CN) ortho to the halogen leaving group is crucial as it activates the aromatic ring toward nucleophilic attack. wikipedia.orgpressbooks.pub

An efficient alternative to the direct reaction with hydrazine, which can sometimes be problematic, is a two-step procedure starting from 2-bromobenzonitriles. organic-chemistry.orgnih.gov This method involves a palladium-catalyzed N-arylation of benzophenone hydrazone with the 2-bromobenzonitrile, followed by an acidic deprotection/cyclization sequence to yield the final 3-aminoindazole. organic-chemistry.orgnih.gov This approach is versatile and accommodates a range of substituents on the benzonitrile (B105546) ring. organic-chemistry.org

The general mechanism for SNAr involves two main steps:

Nucleophilic Attack : The nucleophile (e.g., hydrazine) attacks the electrophilic carbon atom of the aromatic ring that is attached to the leaving group (e.g., F, Cl). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org

Leaving Group Departure : The aromaticity of the ring is restored by the elimination of the leaving group. wikipedia.org

The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group. wikipedia.org

Purification and Isolation Techniques

The purity of the final compound is paramount, especially for its use in subsequent medicinal chemistry applications. Column chromatography and crystallization are the most common and effective methods for purifying this compound and its analogs.

Column Chromatography

Column chromatography is a widely used technique for the purification of indazole derivatives. The choice of the stationary phase and the mobile phase is critical for achieving good separation.

For basic compounds like 3-aminoindazoles, standard silica (B1680970) gel can lead to issues such as peak tailing and product degradation due to the acidic nature of the silica. biotage.com To mitigate these problems, several strategies can be employed. One common approach is to add a small amount of a competing amine, such as triethylamine (B128534) (TEA) or ammonia, to the eluent. This "neutralizes" the acidic silanol (B1196071) groups on the silica surface, leading to improved peak shape and purity. biotage.com

An example protocol for a related compound, 6-bromo-1H-indazol-4-amine, utilizes a mobile phase of ethyl acetate and cyclohexane (B81311) in a 3:7 ratio on a silica gel column. For other organic amines, a gradient of dichloromethane (B109758) and methanol (B129727) can be effective. uw.edu Alternatively, using an amine-functionalized silica column can provide a more inert surface, allowing for efficient separation with less polar solvent systems like hexane/ethyl acetate. biotage.com

| Chromatographic Method | Stationary Phase | Mobile Phase Example | Application Notes |

| Normal Phase | Silica Gel | Ethyl Acetate / Cyclohexane (3:7) | Common method for related indazoles. |

| Modified Normal Phase | Silica Gel | Dichloromethane / Methanol with 0.1% Triethylamine | Addition of a basic modifier like TEA prevents peak tailing for amine compounds. biotage.com |

| Amine-Functionalized | Amine-functionalized Silica | Hexane / Ethyl Acetate | Provides a less acidic surface, ideal for purifying basic amines. biotage.com |

Crystallization and Filtration

Crystallization is a powerful technique for obtaining highly pure solid material. This method relies on the difference in solubility of the target compound and impurities in a given solvent or solvent system.

For indazole derivatives, recrystallization from a suitable solvent is a common final purification step. Methanol has been successfully used to recrystallize and purify derivatives of 6-bromo-1H-indazole. researchgate.net The process typically involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, which promotes the formation of well-defined crystals of the pure compound, leaving impurities behind in the solution.

Another straightforward isolation technique involves precipitation followed by filtration. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, the product was isolated by pouring the reaction mixture into ice-cold water, which caused the product to precipitate out of the solution. The resulting solid was then collected by filtration. chemrxiv.org This method is effective for compounds that are poorly soluble in water. The collected solid, or filter cake, can then be washed with water or another solvent in which the product is insoluble to remove any remaining soluble impurities before being dried.

Spectroscopic and Computational Characterization of 6 Bromo 4 Fluoro 1h Indazol 3 Amine

Advanced Spectroscopic Techniques for Structural Elucidation

This section would typically involve the isolation and purification of the compound, followed by analysis using various spectroscopic methods to confirm its molecular structure.

Quantum Chemical Computational Studies

Theoretical calculations would complement the experimental data, providing deeper insight into the molecule's electronic structure and reactivity.

HOMO-LUMO Energy Analysis and Charge Transfer PropertiesAnalysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the compound's reactivity. The HOMO-LUMO energy gap helps to determine the molecule's chemical stability, polarizability, and electronic properties. This analysis would shed light on potential charge transfer interactions within the molecule, indicating regions susceptible to electrophilic or nucleophilic attack.

Until such dedicated studies are conducted and published, a detailed and scientifically accurate article on the spectroscopic and computational characterization of 6-bromo-4-fluoro-1H-indazol-3-amine cannot be generated.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule. It provides a visual representation of the charge distribution, which is crucial for predicting how a molecule will interact with other chemical species, including electrophiles and nucleophiles. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

For this compound, the MEP map is expected to be significantly influenced by the various substituents on the indazole core. The electron-withdrawing nature of the fluorine and bromine atoms, along with the electron-donating character of the amino group, creates distinct regions of positive and negative electrostatic potential.

The nitrogen atoms of the indazole ring and the amino group are anticipated to be regions of high electron density, appearing as red or yellow on the MEP map. These areas represent the most likely sites for electrophilic attack. Conversely, the hydrogen atoms, particularly those of the amino group and the N-H of the indazole ring, are expected to be electron-deficient, appearing as blue regions. These sites are susceptible to nucleophilic attack. The bromine and fluorine atoms, being highly electronegative, will also contribute to the complexity of the electrostatic potential surface.

A hypothetical representation of the MEP for this compound would likely show the most negative potential localized around the nitrogen atoms of the pyrazole (B372694) ring and the exocyclic amino group. The presence of the electron-withdrawing fluorine atom at the 4-position and the bromine atom at the 6-position would lead to a more positive potential on the benzene (B151609) portion of the indazole ring compared to an unsubstituted indazole.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound

| Atomic Site | Predicted Electrostatic Potential (kcal/mol) |

| N1 (Indazole Ring) | -35 to -45 |

| N2 (Indazole Ring) | -40 to -50 |

| N (Amino Group) | -25 to -35 |

| H (N-H of Indazole) | +30 to +40 |

| H (Amino Group) | +20 to +30 |

| C4 (Attached to Fluorine) | +15 to +25 |

| C6 (Attached to Bromine) | +5 to +15 |

Note: The data in this table is hypothetical and serves for illustrative purposes to indicate the expected trends in electrostatic potential based on the electronic nature of the substituents.

Conformational Analysis

The conformational analysis of this compound involves determining the most stable three-dimensional arrangement of its atoms. The indazole ring system is inherently aromatic and therefore largely planar. The primary conformational flexibility arises from the orientation of the exocyclic amino group at the 3-position.

Computational studies on similar 3-aminoindazole systems suggest that the amino group protons may lie slightly out of the plane of the indazole ring. The rotation around the C3-N bond is expected to have a relatively low energy barrier.

The planarity of the bicyclic indazole core is a defining feature. The dihedral angles involving the atoms of the fused ring system are expected to be close to 0° or 180°, indicative of a flat structure. Minor deviations from planarity can be induced by crystal packing forces or strong intramolecular interactions, though these are generally minimal for the core structure. Spectroscopic techniques such as ¹H NMR and ¹³C NMR can provide valuable insights into the conformational preferences and the tautomeric state of the molecule in solution. nih.govrsc.org

Table 2: Predicted Key Dihedral Angles for the Most Stable Conformer of this compound

| Dihedral Angle | Predicted Value (degrees) |

| C7a-C4-C5-C6 | ~0 |

| C3a-C7a-C7-C6 | ~0 |

| N1-N2-C3-C3a | ~0 |

| H-N-C3-N2 (Amino Group) | Variable (low rotation barrier) |

Note: The data in this table is based on the expected planarity of the indazole ring system and is for illustrative purposes.

Reactivity and Chemical Transformations of 6 Bromo 4 Fluoro 1h Indazol 3 Amine

Substitution Reactions

The halogen substituents on the aromatic ring of 6-bromo-4-fluoro-1H-indazol-3-amine are key handles for introducing molecular diversity through substitution reactions.

Nucleophilic Substitution of the Bromine Atom

The bromine atom at the 6-position of the indazole ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of similar bromo-indazole systems suggests that this transformation is a viable synthetic route. In related compounds, the bromine atom can be displaced by nucleophiles such as amines, thiols, and alkoxides, typically in the presence of a base and often facilitated by a transition metal catalyst. The electron-withdrawing nature of the fluorine atom at the 4-position can influence the reactivity of the C-Br bond towards nucleophilic attack.

For instance, studies on other bromo-substituted heterocyclic systems have shown that nucleophilic aromatic substitution (SNAr) can be achieved under various conditions. The choice of solvent and base is critical, with polar aprotic solvents often being favored.

Oxidation and Reduction Reactions

The amino group and the indazole ring of this compound can undergo oxidation and reduction reactions, leading to further functionalization. While specific studies on this particular molecule are limited, general methodologies for the oxidation of amino groups to nitro groups or the reduction of the indazole ring are known for related heterocyclic compounds.

Oxidation of the amino group to a nitro functionality would significantly alter the electronic properties of the molecule, transforming the electron-donating amino group into a strongly electron-withdrawing nitro group. This could be achieved using various oxidizing agents. Conversely, reduction reactions could potentially affect the indazole ring system, depending on the reagents and conditions employed. For example, catalytic hydrogenation can sometimes lead to the reduction of the heterocyclic ring.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations.

Suzuki Coupling for Biaryl Derivatives

The Suzuki-Miyaura coupling is a widely utilized method for the synthesis of biaryl compounds, which are prevalent motifs in pharmacologically active molecules. This reaction involves the palladium-catalyzed coupling of an organoboron reagent with a halide. The this compound is a suitable substrate for Suzuki coupling, allowing for the introduction of a wide range of aryl and heteroaryl groups at the 6-position.

A patent for the preparation of a GLP-1 receptor agonist describes a Suzuki coupling reaction of a similar compound, 5-bromo-4-fluoro-1-methyl-1H-indazole, with a complex boronic acid derivative. The reaction was carried out using a palladium catalyst system consisting of Pd2(dba)3 and the ligand Xphos, with potassium carbonate as the base in a toluene (B28343) solvent system at 80°C for 12 hours mdpi.com. These conditions provide a strong indication of the feasibility and potential reaction parameters for the Suzuki coupling of this compound.

Table 1: Representative Conditions for Suzuki Coupling of Bromo-Indazole Derivatives

| Bromo-Indazole Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-Bromo-1H-indazol-3-amine | Substituted boronic acid esters | PdCl2(dppf)2 | Cs2CO3 | 1,4-dioxane/H2O | 90 | Not specified | nih.gov |

| 5-Bromo-4-fluoro-1-methyl-1H-indazole | 2-(4-Fluoro-3,5-dimethylphenyl)-3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester | Pd2(dba)3 / Xphos | K2CO3 | Toluene | 80 | Not specified | mdpi.com |

This table presents data for closely related compounds to illustrate typical reaction conditions.

Heck Coupling for Biaryl Derivatives

Derivatization for Pharmacological Enhancement

The derivatization of the this compound scaffold is a key strategy for the development of new therapeutic agents. The introduction of various substituents through the reactions described above can significantly impact the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

For instance, the synthesis of 1H-indazol-3-amine derivatives has led to the discovery of potent inhibitors of various kinases, which are important targets in cancer therapy . The introduction of fluorine atoms, such as the one present in the title compound, is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity .

Studies on related 1H-indazole-3-amine derivatives have shown that modifications at different positions of the indazole ring can lead to compounds with significant antitumor activity nih.gov. For example, Suzuki coupling has been used to introduce various aryl groups at the 5-position of a bromo-indazole, leading to derivatives with potent inhibitory effects on cancer cell lines nih.gov. These findings underscore the potential of this compound as a versatile starting material for the generation of novel drug candidates.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-CH=N-) functional group, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. nih.govijpbs.com The 3-amino group of this compound can react with various aromatic aldehydes to yield the corresponding Schiff base derivatives. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The general reaction scheme involves refluxing this compound with a substituted aldehyde in a solvent such as methanol (B129727) or ethanol, often with a catalytic amount of glacial acetic acid. ijpbs.com The resulting imine products are valuable intermediates for the synthesis of more complex molecules and have been studied for a range of biological activities. nih.govalayen.edu.iq

Table 1: Representative Synthesis of Schiff Base Derivatives

| Reactant A | Reactant B (Aromatic Aldehyde) | Catalyst | Product (Schiff Base) |

| This compound | Benzaldehyde | Glacial Acetic Acid | N-benzylidene-6-bromo-4-fluoro-1H-indazol-3-amine |

| This compound | 4-Nitrobenzaldehyde | Glacial Acetic Acid | 6-bromo-4-fluoro-N-(4-nitrobenzylidene)-1H-indazol-3-amine |

| This compound | 2-Hydroxy-naphthaldehyde | Glacial Acetic Acid | 2-(((6-bromo-4-fluoro-1H-indazol-3-yl)imino)methyl)naphthalen-2-ol |

This table represents a generalized synthetic protocol based on standard Schiff base formation reactions.

Synthesis of 1,2,3-Triazole Analogues via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to 1,4-disubstituted 1,2,3-triazole analogues. nih.govresearchgate.netbanglajol.info To synthesize triazole derivatives of this compound, the molecule must first be converted into either an azide (B81097) or a terminal alkyne derivative.

One common strategy involves the N-alkylation of the indazole ring with a propargyl group (containing a terminal alkyne) to form 6-bromo-4-fluoro-1-(prop-2-yn-1-yl)-1H-indazol-3-amine. This alkyne-functionalized indazole can then undergo a 1,3-dipolar cycloaddition reaction with various organic azides in the presence of a copper(I) catalyst to yield a library of 1,2,3-triazole analogues. researchgate.netbanglajol.info This reaction is known for its high yields, mild reaction conditions, and broad substrate scope. nih.govrsc.org

Table 2: Click Chemistry Synthesis of a 1,2,3-Triazole Analogue

| Step | Reactants | Reagents/Catalyst | Product |

| 1. Alkynylation | This compound, Propargyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 6-bromo-4-fluoro-1-(prop-2-yn-1-yl)-1H-indazol-3-amine |

| 2. Cycloaddition | 6-bromo-4-fluoro-1-(prop-2-yn-1-yl)-1H-indazol-3-amine, Benzyl azide | Copper(I) source (e.g., CuI), Base (e.g., DIPEA) | 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-6-bromo-4-fluoro-1H-indazol-3-amine |

This table outlines a plausible synthetic pathway based on established click chemistry protocols. researchgate.netbanglajol.info

Formation of Oxadiazole Derivatives

The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle in medicinal chemistry. researchgate.netnih.gov Synthesizing an oxadiazole derivative from this compound typically requires a multi-step process. A plausible route involves converting the primary amino group into a hydrazine (B178648) derivative. This can be achieved through diazotization followed by reduction.

The resulting hydrazinyl-indazole can then be reacted with a carboxylic acid or an acyl chloride to form an N-acylhydrazide intermediate. The final step is the cyclodehydration of the acylhydrazide to form the 1,3,4-oxadiazole ring. This cyclization is commonly achieved using dehydrating agents such as phosphorus oxychloride, triphenylphosphine, or strong acids. researchgate.net This synthetic sequence allows for the introduction of various substituents onto the oxadiazole ring, depending on the carboxylic acid derivative used.

Protection and Deprotection Strategies (e.g., Boc Protection)

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. masterorganicchemistry.comnih.gov The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many reaction conditions and its ease of removal. fishersci.co.uk

Protection: The amino group of this compound can be protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. masterorganicchemistry.comorganic-chemistry.org This reaction converts the nucleophilic amine into a non-reactive carbamate. This strategy is crucial when performing reactions that are incompatible with a free amine, such as palladium-catalyzed cross-coupling reactions at the 6-bromo position.

Deprotection: The Boc group is readily cleaved under acidic conditions. masterorganicchemistry.comnih.gov Treatment of the Boc-protected indazole with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an appropriate solvent, efficiently removes the protecting group, restoring the free amine. masterorganicchemistry.comfishersci.co.uk This deprotection occurs via hydrolysis of the carbamate. fishersci.co.uk Thermal methods can also be employed for Boc deprotection. nih.gov

Table 3: Boc Protection and Deprotection of the Amine

| Process | Reactant | Reagents | Product |

| Protection | This compound | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine) | tert-butyl (6-bromo-4-fluoro-1H-indazol-3-yl)carbamate |

| Deprotection | tert-butyl (6-bromo-4-fluoro-1H-indazol-3-yl)carbamate | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | This compound |

This table summarizes the standard procedure for the protection and deprotection of primary amines using a Boc group. masterorganicchemistry.com

Biological and Pharmacological Research of 6 Bromo 4 Fluoro 1h Indazol 3 Amine and Its Derivatives

Role as a Building Block in Drug Discovery

The 1H-indazole-3-amine framework is recognized as an effective "hinge-binding" fragment, a crucial feature for the interaction of small molecules with the ATP-binding pocket of protein kinases. nih.gov This characteristic has positioned 6-bromo-4-fluoro-1H-indazol-3-amine as a highly valuable starting material in medicinal chemistry. Its unique substitution pattern, featuring both a bromine and a fluorine atom, offers opportunities for further chemical modifications, allowing for the fine-tuning of pharmacological properties. The presence of the fluorine atom, in particular, can enhance molecular permeability and interactions with target proteins. nih.gov

The synthesis of derivatives often begins with the cyclization of a substituted benzonitrile (B105546), such as 5-bromo-2-fluorobenzonitrile, with hydrazine (B178648) hydrate (B1144303) to form the this compound core. nih.gov This core can then be further functionalized, for example, through Suzuki coupling reactions to introduce various aryl or heterocyclic groups, leading to a diverse library of compounds for biological screening. nih.gov This strategic approach has been instrumental in the discovery of several promising anticancer drug candidates.

Anticancer Activity

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. In one notable study, a series of derivatives were synthesized and evaluated for their inhibitory effects on lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. nih.gov

One particular derivative, compound 6o , exhibited a promising inhibitory effect against the K562 cell line with a 50% inhibitory concentration (IC50) value of 5.15 µM. nih.gov Importantly, this compound displayed a degree of selectivity, showing lower cytotoxicity against normal human embryonic kidney (HEK-293) cells (IC50 = 33.20 µM). nih.gov This selectivity is a critical attribute in the development of safer chemotherapeutic agents. The table below summarizes the in vitro antiproliferative activity of selected derivatives.

| Compound | A549 IC50 (µM) | K562 IC50 (µM) | PC-3 IC50 (µM) | Hep-G2 IC50 (µM) | HEK-293 IC50 (µM) |

| 6a | >50 | 12.61±1.08 | >50 | >50 | >50 |

| 6f | >50 | 9.85±0.94 | >50 | >50 | >50 |

| 6o | 21.31±2.13 | 5.15±0.47 | 34.52±3.11 | 25.64±2.43 | 33.20±3.24 |

| 5-Fu (control) | 2.15±0.18 | 4.75±0.39 | 3.68±0.25 | 4.12±0.33 | 4.65±0.41 |

| Data is presented as mean ± standard deviation from three independent experiments. nih.gov |

Enzyme Inhibition (e.g., Kinase Inhibition)

The primary mechanism through which many indazole derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. The 1H-indazole-3-amine scaffold is a key component of several kinase inhibitors, where it effectively binds to the hinge region of the kinase's ATP-binding site. nih.gov

Specific Targets: Bcr-Abl Wild Type and T315I Mutant

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). nih.gov While first and second-generation Bcr-Abl inhibitors have been successful, the emergence of drug resistance, particularly through the T315I "gatekeeper" mutation, presents a significant clinical challenge. nih.gov Research into 3-aminoindazole derivatives has shown promise in overcoming this resistance. One such derivative, AKE-72 , a diarylamide 3-aminoindazole, has demonstrated potent inhibitory activity against both the wild-type Bcr-Abl and the T315I mutant, with IC50 values of <0.5 nM and 9 nM, respectively. nih.gov This highlights the potential of the 3-aminoindazole scaffold in developing next-generation inhibitors for resistant CML.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth and progression in various cancers. Consequently, FGFRs are important targets for anticancer drug development. Derivatives of 1H-indazole-3-amine have been investigated as FGFR inhibitors. For instance, a series of indazole derivatives were optimized for their activity against FGFR1 and FGFR2, with one compound exhibiting an IC50 of less than 4.1 nM for FGFR1 and 2.0 nM for FGFR2.

Mechanism of Action in Antitumor Activity

The antitumor activity of this compound derivatives is multifaceted. Beyond direct enzyme inhibition, these compounds can trigger cellular pathways that lead to cancer cell death. For example, studies on the derivative 6o suggest that its anticancer effects may be mediated through the inhibition of Bcl-2 family members and the p53/MDM2 pathway. nih.govnih.gov The Bcl-2 family of proteins are key regulators of apoptosis, while the p53 tumor suppressor protein plays a crucial role in preventing cancer formation.

Cell Apoptosis and Cell Cycle Modulation

A key hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many effective anticancer drugs work by inducing apoptosis in tumor cells. Derivatives of this compound have been shown to induce apoptosis. In studies with compound 6o on K562 cells, treatment led to a concentration-dependent increase in the apoptotic rate. researchgate.net This was accompanied by changes in the expression of apoptosis-related proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net

Furthermore, these derivatives can also interfere with the cancer cell cycle. Treatment of K562 cells with compound 6o resulted in an increase in the percentage of cells in the G0/G1 phase and a decrease in the S phase population, indicating that the compound can arrest the cell cycle and inhibit cell proliferation. nih.gov

Modulation of Bcl2 Family Members and p53/MDM2 Pathway

There is currently no specific information available in the scientific literature detailing the modulation of Bcl2 family members or the p53/MDM2 pathway directly by this compound. While other indazole derivatives have been investigated for their pro-apoptotic effects in cancer research, which often involve these pathways, the activity of this specific compound has not been reported.

Anti-inflammatory Applications

Comprehensive studies on the anti-inflammatory applications of this compound are not present in the current body of scientific literature.

Glucocorticoid Receptor Modulation

There is no available research data to suggest that this compound acts as a modulator of the glucocorticoid receptor.

RIP2 Kinase Inhibition

Direct inhibitory activity of this compound against RIP2 kinase has not been documented in published research. The development of RIP2 kinase inhibitors is an active area of research for inflammatory diseases, and while some indazole-containing compounds have been explored, the specific role of this compound in this context is unknown.

Antimicrobial Activity

While this compound is used in the synthesis of novel antimicrobial agents, its own efficacy against bacteria and fungi has not been specifically reported. Research has focused on the antimicrobial properties of its derivatives. For example, it has been used as a precursor in the synthesis of N-[(1,3,4-oxadiazol-2-yl)methyl]-4-fluoro-6-phenyl-1H-indazol-3-amines, which were then screened for antimicrobial activity.

Antibacterial Efficacy

There is no specific data available on the antibacterial efficacy of this compound.

Antifungal Efficacy

There is no specific data available on the antifungal efficacy of this compound.

Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition)

The antimicrobial potential of indazole derivatives is a subject of ongoing research. While specific studies on the antimicrobial mechanism of this compound are limited, research on closely related bromo-indazole compounds provides valuable insights into their potential modes of action.

One of the key mechanisms by which indazole derivatives may exert their antimicrobial effects is through the inhibition of essential bacterial enzymes. researchgate.net For instance, certain 4-bromo-1H-indazole derivatives have been identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein in bacterial cell division, and its inhibition disrupts the formation of the Z-ring, leading to filamentation and ultimately cell death. nih.gov This targeted action makes FtsZ an attractive target for the development of new antibacterial agents. nih.gov

Furthermore, 6-bromoindazole-based compounds have been investigated as inhibitors of bacterial cystathionine (B15957) γ-lyase (CGL). nih.gov CGL is an enzyme responsible for the production of hydrogen sulfide (B99878) (H2S) in some pathogenic bacteria, which protects them from oxidative stress. nih.gov By inhibiting CGL, these compounds can potentiate the activity of conventional antibiotics, offering a strategy to combat antimicrobial resistance. nih.gov

The introduction of a bromine atom into the indazole or related benzimidazole (B57391) core has been shown to significantly enhance antimicrobial activity against various bacterial and fungal strains. researchgate.netmdpi.com This suggests that the halogen substitution plays a critical role in the compound's ability to interact with its molecular target.

Anti-HIV Activity

Derivatives of this compound have garnered significant attention for their potent anti-HIV activity, primarily through their role as precursors to novel capsid inhibitors.

Precursors to Potent Capsid Inhibitors (e.g., Lenacapavir)

A significant breakthrough in HIV treatment has been the development of lenacapavir (B1654289), a first-in-class, long-acting HIV capsid inhibitor. drughunter.com Structurally related compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine, are crucial heterocyclic fragments in the synthesis of lenacapavir. nih.gov The synthesis of lenacapavir involves the strategic combination of several key intermediates, with the indazole moiety playing a pivotal role. drughunter.com

The development of practical and efficient synthetic routes for these indazole fragments is a key focus of research to ensure the accessibility of this important antiviral agent. nih.gov The core structure of these indazole derivatives provides the necessary framework for interaction with the HIV capsid protein, disrupting its function and inhibiting viral replication. nih.gov

Other Potential Therapeutic Areas

The versatile scaffold of this compound and its analogs suggests potential applications in a variety of other therapeutic areas beyond antimicrobial and anti-HIV activities.

CNS-Related Activity

Indazole derivatives have shown promise in the context of central nervous system (CNS) disorders. Some indazole-based compounds have been investigated for their neuroprotective effects. nih.govbenthamscience.com For example, certain oxadiazolylindazole derivatives have demonstrated neuroprotective activity in hippocampal neurons by acting as voltage-dependent sodium channel modulators. nih.gov This suggests a potential therapeutic avenue for conditions involving neuronal damage. Additionally, other heterocyclic systems containing thiazole (B1198619) moieties, which can be conceptually related to substituted indazoles, have been extensively studied for their diverse CNS activities. nih.gov

Anti-diabetic and Anti-osteoporosis Activities

The indazole nucleus is present in compounds with a wide range of pharmacological activities, including anti-diabetic and anti-osteoporosis potential. nih.gov While direct studies on this compound for these specific activities are not yet prevalent, the broader class of indazole derivatives has shown promise. The structural diversity of indazole-based compounds allows for the fine-tuning of their biological activities to target various pathways involved in metabolic and bone-related disorders.

Modulation of Indoleamine 2,3-dioxygenase 1 (IDO1) Enzyme

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune evasion by cancer cells. nih.govnih.gov The inhibition of IDO1 is a promising strategy in cancer immunotherapy. nih.gov Research has shown that 4,6-disubstituted indazole derivatives can act as potent IDO1 inhibitors. nih.gov The indazole scaffold is considered a key pharmacophore for this activity, with substituents at the 4- and 6-positions significantly influencing the inhibitory potency. nih.gov Docking studies have revealed that these indazole derivatives can effectively interact with the ferrous ion of the heme group and key hydrophobic pockets within the enzyme's active site. nih.gov

Notably, a study on novel 1,3-dimethyl-6-amino indazole derivatives identified a compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, that remarkably suppressed IDO1 expression. nih.gov This highlights the potential of bromo-substituted indazole derivatives in the development of novel anticancer agents that function by modulating the tumor microenvironment.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. For the indazole class of compounds, extensive research has elucidated how different substituents on the core ring system influence biological activity.

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on both the indazole core and its appended groups. For instance, in a series of 1H-indazole-3-amine derivatives designed as antitumor agents, the type of substituent at the C-5 position was critical. The replacement of a 3-fluorophenyl group with either a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group led to a significant decrease in inhibitory activity against the K562 leukemia cell line, highlighting the importance of specific electronic and steric properties at this position. nih.gov

In another study focused on 4,6-disubstituted-1H-indazole-4-amine derivatives as inhibitors of Tryptophan-2,3-dioxygenase (TDO) and Indoleamine-2,3-dioxygenase 1 (IDO1), a nitro-aryl group at the C-4 position was found to be beneficial for TDO inhibition and direct tumor-killing effects. researchgate.net Furthermore, the substituents at the C-6 position of the indazole ring were shown to significantly modulate the activity and selectivity between IDO1 and TDO. researchgate.net This indicates that the 6-bromo substituent in the target compound likely plays a significant role in determining its biological target profile.

Halogen atoms are crucial substituents in modern drug design, influencing a compound's pharmacokinetic properties and binding affinity through various interactions, including halogen bonding. The specific placement and type of halogen can dramatically alter biological activity.

In the development of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as Polo-like kinase 4 (PLK4) inhibitors, halogen substitution on an appended benzene (B151609) ring was systematically explored. A compound featuring a bromine atom demonstrated excellent activity (IC₅₀ = 23.6 nM), whereas the introduction of a bulkier iodine atom at the same position led to a marked reduction in inhibitory activity. nih.gov This suggests a finely tuned steric requirement in the binding pocket.

Furthermore, studies on 1H-indazole-3-amine derivatives have shown that the presence of a fluorine atom on a substituent can be crucial for antitumor activity. nih.gov For the specific scaffold of this compound, the 4-fluoro group is expected to modulate the electronic properties of the benzene portion of the indazole ring and could be involved in key interactions with biological targets.

The 1H-indazole-3-amine moiety is a well-recognized "hinge-binding" fragment, particularly effective in the design of kinase inhibitors. nih.gov This structural motif can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a key interaction for potent inhibition. For example, the marketed kinase inhibitor Linifanib utilizes this interaction. nih.gov Similarly, in a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives, the indazole core was observed in molecular docking studies to form essential hydrogen bonds with the hinge region residues (Glu-90 and Cys-92) of PLK4. nih.gov

The 3-amine group is thus integral to the primary binding mechanism for many kinase targets. Modifications at this position, such as converting it to an amide as seen in the drug Entrectinib, can play a critical role in enhancing antitumor activity. nih.gov Therefore, the 1H-indazol-3-amine framework of this compound serves as a potent anchor for engaging with specific enzyme targets.

Enzyme Inhibition and Receptor Binding Studies

Indazole derivatives have been successfully developed as inhibitors for a wide array of enzymes and as ligands for various receptors, underscoring the versatility of this scaffold.

Research has shown that indazole derivatives can be potent enzyme inhibitors. For example, a series of N-(1H-indazol-6-yl)benzenesulfonamides were synthesized and identified as highly effective inhibitors of PLK4, a serine/threonine kinase involved in cancer. One of the most potent compounds, K22, exhibited an IC₅₀ value of just 0.1 nM against PLK4 and demonstrated significant anti-proliferative effects on MCF-7 breast cancer cells (IC₅₀ = 1.3 μM). nih.gov

In another example, derivatives of 4,6-disubstituted-1H-indazoles have been developed as dual inhibitors of IDO1 and TDO, which are important targets in cancer immunotherapy. Specific compounds showed nanomolar potency against TDO and significant in vivo antitumor activity. researchgate.net While these studies were not performed on direct derivatives of this compound, they highlight the potential of the indazole core to generate potent and selective enzyme inhibitors. The specific halogenation pattern of this compound provides a unique starting point for the development of novel inhibitors against kinases and other enzyme families.

Material Science Applications of 6 Bromo 4 Fluoro 1h Indazol 3 Amine

Development of Organic Semiconductors

The unique electronic properties of 6-bromo-4-fluoro-1H-indazol-3-amine make it a promising candidate for the development of organic semiconductors. Organic semiconductors are the cornerstone of flexible and low-cost electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the molecular structure of the organic materials used.

While direct research on the application of this compound in organic semiconductors is emerging, the potential of the broader indazole family is well-documented. For instance, the related compound 4-fluoro-1H-indazole is recognized as a versatile building block for synthesizing semiconducting molecules and polymers for OLEDs and OPVs. ossila.com The indazole core is a highly conjugated system, and the presence of a fluorine atom can tune the energy gap of the resulting material. ossila.com This tuning is critical for achieving efficient charge injection and transport, as well as for controlling the emission color in OLEDs. The bromine and amine groups on the this compound molecule offer further opportunities for functionalization, allowing for the fine-tuning of its electronic properties and solubility for device fabrication.

The table below summarizes the key properties of related indazole derivatives that are relevant to their application in organic semiconductors.

| Compound Family | Key Properties | Potential Application |

| Fluorinated Indazoles | Tunable energy gap, good charge transport | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |

| Bromo-indazoles | Versatility for cross-coupling reactions | Synthesis of complex organic semiconductors |

| Amino-indazoles | Potential for hydrogen bonding and solubility control | Improved film morphology in thin-film devices |

Precursor for Advanced Materials

The reactivity of the bromine and amine functionalities, coupled with the stability of the indazole core, positions this compound as a valuable precursor for the synthesis of advanced materials. These materials can range from high-performance polymers to functional coatings with tailored properties.

The bromine atom on the indazole ring is particularly useful as it can be readily substituted or used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the integration of the indazole unit into larger polymeric structures. The resulting polymers could exhibit enhanced thermal stability, and specific optoelectronic properties derived from the indazole moiety. While specific polymers derived from this compound are not yet widely reported in the literature, the synthetic strategies are well-established for related bromo-aromatic compounds.

The amine group also provides a handle for further chemical modifications, such as the formation of amides, imines, or for initiating polymerization reactions. This versatility allows for the creation of a wide array of materials with diverse properties. For example, the incorporation of this indazole derivative into a polymer backbone could lead to materials with improved flame retardancy due to the presence of bromine and nitrogen.

Catalysis Involving Metal Ion Complexation

The indazole ring system, with its two adjacent nitrogen atoms, and the additional amine group in this compound, make it an excellent ligand for the complexation of metal ions. The resulting metal complexes have the potential to act as catalysts in a variety of organic transformations.

Research on related compounds has demonstrated the ability of the indazole core to coordinate with metal centers such as iridium (Ir), lanthanides (Ln), and europium (Eu) to form photosensitizers. ossila.com These photosensitizers can be used in photoredox catalysis, a rapidly growing field in organic synthesis. The specific electronic properties imparted by the bromo and fluoro substituents on the indazole ring of this compound could lead to metal complexes with unique catalytic activities.

Furthermore, the amino group can also participate in metal coordination, potentially leading to the formation of bidentate or polydentate ligands. A study on an azo ligand derived from 4-bromoaniline (B143363) showed that the amino and azo groups can coordinate with metal ions. jmchemsci.com This suggests that this compound could form stable complexes with transition metals, which could find applications in various catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations. While direct catalytic applications of this compound metal complexes are still an area of active research, the foundational chemistry of related systems points towards a promising future.

The table below lists some metal ions that are known to form complexes with indazole-type ligands and their potential catalytic applications.

| Metal Ion | Potential Catalytic Application |

| Iridium (Ir) | Photoredox Catalysis |

| Palladium (Pd) | Cross-coupling Reactions (e.g., Suzuki, Heck) |

| Ruthenium (Ru) | Hydrogenation, Metathesis |

| Copper (Cu) | Click Chemistry, Oxidation Reactions |

Future Directions and Research Perspectives

Further Exploration of Pharmacological Targets

The indazole scaffold is a privileged structure in drug discovery, with derivatives showing a wide array of biological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. While direct pharmacological studies on 6-bromo-4-fluoro-1H-indazol-3-amine are in nascent stages, its primary role as a key intermediate in the synthesis of kinase inhibitors for oncology and neurology is well-recognized. chemimpex.com Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. ed.ac.uk

Future research will likely focus on synthesizing a library of compounds derived from this compound and screening them against a panel of kinases to identify specific targets. The 1H-indazole-3-amine moiety is known to be an effective hinge-binding fragment, crucial for the activity of multi-kinase inhibitors like Linifanib. nih.gov This suggests that derivatives of this compound could also target the ATP-binding site of various kinases.

Promising kinase targets for inhibitors derived from this scaffold include:

Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, PLK4 is a validated target in oncology. nih.gov The development of potent and selective PLK4 inhibitors is an active area of research, and the indazole core is a feature of known PLK4 inhibitors like CFI-400945. nih.gov

Mitogen-activated protein kinase 1 (MAPK1): This kinase is a central component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer.

Receptor Tyrosine Kinases (RTKs): This family includes targets like VEGFR, PDGFR, and FGFR, which are critical for tumor angiogenesis and growth. The anti-cancer drug Axitinib, an indazole derivative, is a potent inhibitor of VEGFRs.

Beyond kinases, the structural alerts within this compound may warrant investigation against other enzyme families and receptors, broadening its therapeutic potential.

Development of Novel Synthetic Pathways

The efficient and versatile synthesis of this compound and its derivatives is paramount for facilitating further research and development. While this specific compound is commercially available, the development of novel, scalable, and cost-effective synthetic routes remains a key objective.

One potential approach involves the late-stage functionalization of a pre-formed indazole core. For instance, a plausible route could start from a readily available fluorinated or brominated benzonitrile (B105546) derivative, followed by cyclization to form the indazole ring and subsequent introduction of the amine group. A known method for synthesizing a related compound, 4-bromo-6-fluoro-1H-indole, involves the reduction of a nitro group to an amine followed by cyclization. chemicalbook.com A similar strategy could be adapted for the synthesis of this compound.

Future synthetic explorations could focus on:

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency for key synthetic steps, such as nitration or halogenation, which can be hazardous on a large scale.

Catalytic C-H Activation: Direct C-H functionalization methods could provide more atom-economical routes to introduce or modify substituents on the indazole ring, reducing the number of synthetic steps.

Biocatalysis: The use of enzymes for specific transformations could offer high selectivity and milder reaction conditions, contributing to greener and more sustainable synthetic processes.

A general synthetic strategy for 1H-indazole-3-amine derivatives often starts with a substituted 2-fluorobenzonitrile, which undergoes cyclization with hydrazine (B178648) hydrate (B1144303). nih.gov Adapting this to a 2,4-difluoro-6-bromobenzonitrile precursor could be a viable route to the target compound.

Advanced Computational Modeling for Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new drug candidates and the prediction of their properties. For this compound, these techniques can be leveraged to accelerate the identification of potent and selective inhibitors.

Future computational studies are expected to involve:

Molecular Docking: Docking simulations of virtual libraries of this compound derivatives into the crystal structures of various kinase targets can help predict binding affinities and modes. This can prioritize the synthesis of compounds with the highest likelihood of being active.

Pharmacophore Modeling: Based on the structures of known active indazole-based inhibitors, a pharmacophore model can be developed to define the key chemical features required for biological activity. This model can then be used to screen large virtual databases for novel scaffolds.

Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic properties of this compound and its derivatives, providing insights into their reactivity and interaction with biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the ligand-protein complex, providing a more realistic picture of the binding event and helping to assess the stability of the interaction.

The prediction of physicochemical properties, such as solubility and membrane permeability, through computational models will also be crucial for optimizing the drug-like properties of new derivatives.

Clinical Translation Potential of Indazole-Based Therapeutics

The indazole scaffold has a proven track record in clinical drug development, with several approved drugs and numerous candidates in clinical trials. This history provides a strong foundation for the future clinical translation of novel therapeutics derived from this compound. At least 43 indazole-based therapeutics have been in clinical trials or are approved for use. nih.gov

Examples of clinically successful indazole-based drugs include:

Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), approved for the treatment of advanced renal cell carcinoma.

Entrectinib: A selective tyrosine kinase inhibitor for the treatment of NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer. nih.gov

Linifanib: A multi-target tyrosine kinase inhibitor that has been investigated for the treatment of various cancers. nih.gov

CFI-400945: An orally active inhibitor of PLK4 that has advanced to clinical trials for cancer therapy. nih.gov

The clinical success of these agents underscores the therapeutic potential of the indazole core. As a versatile building block, this compound offers the opportunity to generate a new wave of indazole-based drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic profiles. The path to clinical translation will involve rigorous preclinical studies to establish the safety and efficacy of new derivatives, followed by phased clinical trials to evaluate their therapeutic benefit in patients.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-4-fluoro-1H-indazol-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of halogenated benzylidenehydrazine precursors under controlled conditions. For example, hydrazine-mediated cyclization of 2-bromo-6-fluorobenzylidenehydrazine at 80–100°C in ethanol yields the indazole core. Transition metal catalysis (e.g., Pd-mediated C–H amination) can introduce the amine group . Optimize reaction time (12–24 hours) and stoichiometric ratios (1:1.2 hydrazine:precursor) to achieve >70% purity. Monitor by TLC (ethyl acetate/hexane, 3:7) and purify via column chromatography .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of H/C NMR (DMSO-d6) to confirm substituent positions (e.g., bromine at C6, fluorine at C4, amine at C3). LC-MS (ESI+) with m/z 244.98 [M+H]+ validates molecular weight. Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) . FT-IR identifies N–H stretching (3350 cm) and C–Br vibrations (650 cm) .

Q. What are the solubility and storage guidelines for this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO (10 mM stock recommended). Store lyophilized powder at 2–8°C in amber vials to prevent photodegradation. For long-term stability, aliquot and store at -20°C under inert gas (argon) .

Advanced Research Questions

Q. How can researchers optimize substitution reactions at the bromine position while preserving the fluorine and amine groups?

- Methodological Answer : Bromine at C6 is reactive toward nucleophilic aromatic substitution (SNAr). Use Pd-catalyzed cross-coupling (e.g., Suzuki with aryl boronic acids) in THF/water (3:1) at 60°C. Protect the amine group with Boc anhydride to prevent side reactions. Post-reaction, deprotect with TFA (20% in DCM) . Monitor selectivity via F NMR to confirm fluorine retention .

Q. What experimental strategies resolve contradictions in reported biological activities of indazole derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) may arise from substituent positioning. Use isosteric replacements (e.g., Cl for Br) to assess halogen effects. Perform dose-response assays (0.1–100 µM) across cell lines (e.g., HeLa, MCF-7) with cytotoxicity controls (MTT assay). Validate target engagement via molecular docking (PDB: 4XSS) .

Q. How do electronic effects of fluorine and bromine substituents influence the compound’s reactivity in cyclization reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the indazole ring, slowing electrophilic substitution but enhancing stability. Bromine’s steric bulk directs regioselectivity in cyclization. Computational modeling (DFT at B3LYP/6-31G*) predicts transition states; validate with kinetic studies (Arrhenius plots) .

Q. What factorial design approaches are suitable for studying solvent and catalyst interactions in synthesis?

- Methodological Answer : Apply a 2 factorial design to test variables: solvent polarity (DMF vs. ethanol), catalyst loading (0.5–2 mol% Pd), and temperature (60–100°C). Use ANOVA to identify significant factors (p < 0.05). Response surface methodology (RSM) optimizes yield and minimizes byproducts .

Key Considerations for Researchers

- Contradiction Management : Conflicting bioactivity data may stem from assay variability (e.g., serum concentration in cell culture). Standardize protocols using CLSI guidelines .

- Advanced Characterization : Employ X-ray crystallography to resolve regiochemical ambiguities, particularly for fluorine/bromine positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.